molecular formula C17H24O4 B14882556 Acetoxyvalerenic acid with analytical records

Acetoxyvalerenic acid with analytical records

Cat. No.: B14882556
M. Wt: 292.4 g/mol
InChI Key: UKBXUZAGRCQHNS-RIYAXILHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyvalerenic Acid can be synthesized through various chemical reactions involving valerian extracts. The synthetic route typically involves the acetylation of valerenic acid, a major constituent of valerian root. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of Acetoxyvalerenic Acid involves the extraction of valerian root followed by purification and chemical modification. The extraction process typically uses solvents like ethanol or methanol to isolate valerenic acid, which is then acetylated to produce Acetoxyvalerenic Acid. The industrial process ensures high purity and yield of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Acetoxyvalerenic Acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetoxyvalerenic Acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on the central nervous system, particularly its interaction with GABA receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, depression, and insomnia.

    Industry: Used in the formulation of dietary supplements and herbal remedies.

Mechanism of Action

The mechanism of action of Acetoxyvalerenic Acid involves its interaction with the GABAergic system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. By increasing GABA activity, Acetoxyvalerenic Acid exerts a calming effect, which helps alleviate symptoms of anxiety and insomnia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetoxyvalerenic Acid is unique due to its acetylated structure, which enhances its bioavailability and potency compared to other valerian-derived compounds. Its specific interaction with GABA receptors also distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

(Z)-3-[(4S,7S,7aS)-2-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid

InChI

InChI=1S/C17H24O4/c1-9-5-6-13(7-10(2)17(19)20)16-11(3)15(8-14(9)16)21-12(4)18/h7,9,13-15H,5-6,8H2,1-4H3,(H,19,20)/b10-7-/t9-,13-,14-,15?/m0/s1

InChI Key

UKBXUZAGRCQHNS-RIYAXILHSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C2=C(C(C[C@@H]12)OC(=O)C)C)/C=C(/C)\C(=O)O

Canonical SMILES

CC1CCC(C2=C(C(CC12)OC(=O)C)C)C=C(C)C(=O)O

Origin of Product

United States

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